
epi-Sancycline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Enhanced Antitumor Activity and Reduced Cytotoxicity
Epi-Sancycline, when modified to include a nitric oxide (NO)-releasing moiety, shows an increased antitumor activity while sparing non-tumoral cells from cytotoxicity. This dual action is crucial for improving chemotherapy outcomes and minimizing damage to healthy cells (Santucci et al., 2006).
Nanotechnology in Drug Delivery
The encapsulation of this compound in poly-lactic-co-glycolic acid (PLGA) nanoparticles has demonstrated a significant improvement in oral bioavailability. This approach showcases the potential of nanotechnology in enhancing the delivery and efficacy of chemotherapy agents, offering a promising alternative to traditional intravenous administration (Tariq et al., 2015).
Targeted Cancer Therapy
A novel this compound-modified polyvalent aptamer system has been developed for targeted treatment of cancer cells, showing a pH-dependent drug release and enhanced cytotoxicity in target cells compared with non-targeted cells. This targeted delivery system represents a significant advancement in the development of more efficient and less toxic cancer therapies (Yazdian-Robati et al., 2016).
Investigation into Cardiotoxicity and Protective Strategies
Research has also focused on the cardiotoxic effects of this compound and strategies for protection against such toxicity. For instance, co-administration of this compound with flavanols or other compounds has been studied for its potential to reduce infarct size in models of ischemia-reperfusion injury, highlighting the importance of mitigating adverse effects associated with anthracycline therapy (Ortiz-Vilchis et al., 2014).
Mechanistic Insights and Molecular Targets
This compound has been utilized to investigate molecular mechanisms underlying cancer progression and treatment response. Studies have explored its effects on gene expression, cellular pathways, and the interaction with specific molecular targets, such as the UDP Glucuronosyltransferase 2B7 expression in liver cancer cells. Such research provides valuable insights into the drug's mechanism of action and potential strategies for enhancing its therapeutic index while minimizing side effects (Hu et al., 2014).
Propiedades
IUPAC Name |
(4R)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O7.ClH/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29;/h3-5,9-10,15,24-25,28,30H,6-7H2,1-2H3,(H2,22,29);1H/t9?,10?,15-,21?;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJFGLCHAOVWRZ-FLSPFTRFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90849541 |
Source


|
| Record name | (4R)-4-(Dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90849541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
906364-48-5 |
Source


|
| Record name | (4R)-4-(Dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90849541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

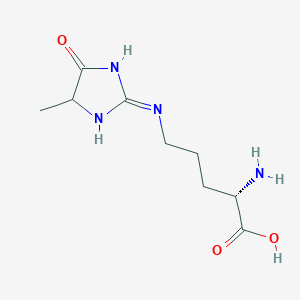


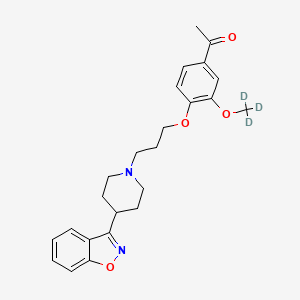
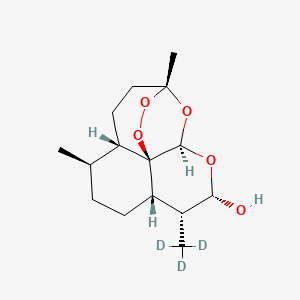
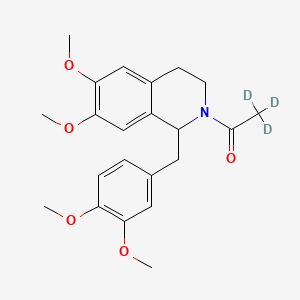


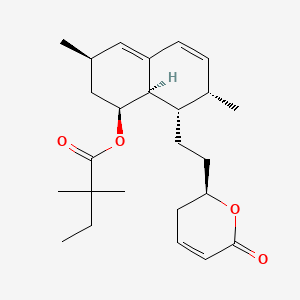

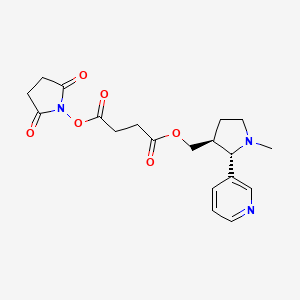
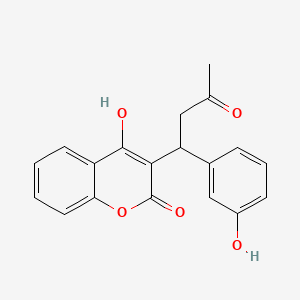
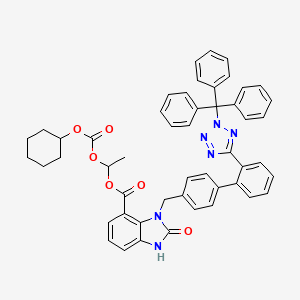
![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-(4-methoxyphenyl)-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B565344.png)